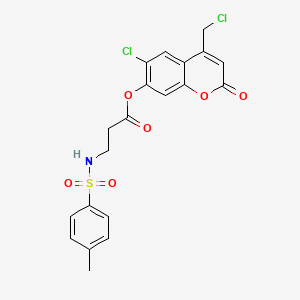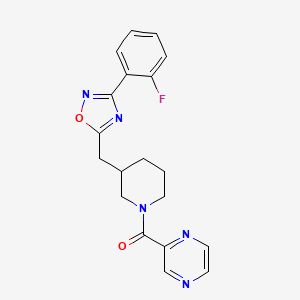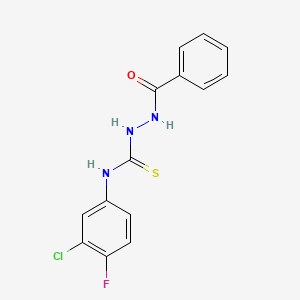
6-Mercapto-6-deoxy-|A-Cyclodextrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Mercapto-6-deoxy-|A-Cyclodextrin is a modified cyclodextrin derivative characterized by the presence of a thiol functional group. Cyclodextrins are cyclic oligosaccharides composed of glucose units, and they are known for their ability to form inclusion complexes with various molecules.
Mecanismo De Acción
Target of Action
The primary targets of 6-Mercapto-6-deoxy-beta-Cyclodextrin are metal nanoparticles and certain drugs . The compound has been used to stabilize catalytically active metal nanoparticles in cyclodextrin-based systems . It can also form inclusion complexes with drugs, increasing their solubility and stability .
Mode of Action
6-Mercapto-6-deoxy-beta-Cyclodextrin interacts with its targets through supramolecular interactions . It forms inclusion complexes with molecules of appropriate size and shape, and its presence enables coordination with metal ions . This property has been utilized in the synthesis of catalytically active metal nanoparticles . When interacting with drugs, it forms an inclusion complex, which can increase the solubility and stability of the drug .
Biochemical Pathways
It’s known that the compound plays a multifunctional role in catalysis, acting as reducing agents, stabilizing/dispersing agents, or mass transfer promoters .
Pharmacokinetics
It’s known that the compound can improve the bioavailability of drugs by forming inclusion complexes with them .
Result of Action
The result of the action of 6-Mercapto-6-deoxy-beta-Cyclodextrin is the stabilization of metal nanoparticles and the increased solubility and stability of certain drugs . For instance, it has been used to synthesize catalytically active palladium nanoparticles for the hydrogenation of isophorone .
Action Environment
The action of 6-Mercapto-6-deoxy-beta-Cyclodextrin can be influenced by environmental factors. For example, the compound’s ability to form inclusion complexes with drugs and stabilize metal nanoparticles suggests that its efficacy could be affected by the presence of other molecules in the environment . .
Análisis Bioquímico
Biochemical Properties
6-Mercapto-6-deoxy-beta-Cyclodextrin plays a crucial role in biochemical reactions. It forms inclusion complexes with molecules of appropriate size and shape, which is a key property of cyclodextrins . This ability to form inclusion complexes allows 6-Mercapto-6-deoxy-beta-Cyclodextrin to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the size, shape, and chemical properties of the guest molecule .
Cellular Effects
The effects of 6-Mercapto-6-deoxy-beta-Cyclodextrin on cells and cellular processes are diverse and complex. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the cellular context .
Molecular Mechanism
At the molecular level, 6-Mercapto-6-deoxy-beta-Cyclodextrin exerts its effects through a variety of mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The specific mechanism of action is dependent on the nature of the interaction between 6-Mercapto-6-deoxy-beta-Cyclodextrin and the target molecule .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Mercapto-6-deoxy-beta-Cyclodextrin can change over time. It has been reported to have good stability and does not degrade easily . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Metabolic Pathways
6-Mercapto-6-deoxy-beta-Cyclodextrin is involved in various metabolic pathways. It can interact with enzymes and cofactors, and may influence metabolic flux or metabolite levels
Transport and Distribution
6-Mercapto-6-deoxy-beta-Cyclodextrin can be transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and may influence its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Mercapto-6-deoxy-|A-Cyclodextrin typically involves the reaction of 6-deoxy-6-iodo-cyclodextrin with thiourea, followed by hydrolysis to introduce the thiol group. The reaction is carried out under mild conditions to preserve the integrity of the cyclodextrin structure .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes purification steps such as recrystallization to obtain high-purity product .
Análisis De Reacciones Químicas
Types of Reactions: 6-Mercapto-6-deoxy-|A-Cyclodextrin undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The thiol group can be reduced to form thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Sodium borohydride or dithiothreitol are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Disulfides.
Reduction: Thiolates.
Substitution: Alkyl or acyl derivatives of this compound.
Aplicaciones Científicas De Investigación
6-Mercapto-6-deoxy-|A-Cyclodextrin has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Heptakis-(6-Mercapto-6-deoxy)-β-Cyclodextrin:
Octakis-(6-Mercapto-6-deoxy)-γ-Cyclodextrin: Similar structure but with a larger cavity, suitable for larger guest molecules.
Uniqueness: 6-Mercapto-6-deoxy-|A-Cyclodextrin is unique due to its single thiol group, which provides a balance between reactivity and stability. Its ability to form stable inclusion complexes and participate in various chemical reactions makes it a versatile compound in scientific research .
Propiedades
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23S,25S,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-(sulfanylmethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O34S/c43-1-8-29-16(50)23(57)37(64-8)72-31-10(3-45)66-39(25(59)18(31)52)74-33-12(5-47)68-41(27(61)20(33)54)76-35-14(7-77)69-42(28(62)21(35)55)75-34-13(6-48)67-40(26(60)19(34)53)73-32-11(4-46)65-38(24(58)17(32)51)71-30-9(2-44)63-36(70-29)22(56)15(30)49/h8-62,77H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQFCFNGXZCYMC-FOUAGVGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CS)CO)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CS)CO)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70O34S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1151.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2976920.png)
![1'-(2-(Methylthio)nicotinoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2976924.png)
![(2S,11R)-5,7-dimethyl-9,13-dioxa-5,7-diazapentacyclo[12.8.0.0^{2,11}.0^{3,8}.0^{17,22}]docosa-1(14),3(8),15,17,19,21-hexaene-4,6-dione](/img/structure/B2976925.png)

![N-[4-(2,3-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B2976927.png)
![butyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2976929.png)


![10-methoxy-4-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2976937.png)


![2-(3-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2976940.png)
